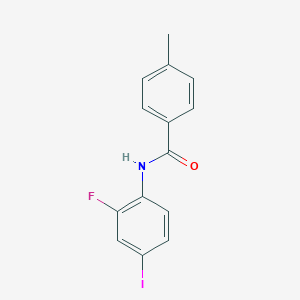![molecular formula C20H23N3O2 B244048 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244048.png)
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide, also known as NAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NAPA is a derivative of acetaminophen, a widely used pain reliever, and is known to possess analgesic and anti-inflammatory properties.
作用机制
The exact mechanism of action of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide is not fully understood. However, it is believed to exert its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that are involved in pain and inflammation. N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. Additionally, N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in various assays. It has also been found to be relatively stable under normal laboratory conditions. However, the limitations of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide include its low solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for the study of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide. One area of research is to investigate its potential use in the treatment of chronic pain and inflammatory disorders. Another area of research is to explore its anticancer properties and to develop N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide-based therapies for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide and to optimize its pharmacological properties for therapeutic use.
Conclusion
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method is relatively simple, and it has been found to possess analgesic, anti-inflammatory, and anticancer properties. While further research is needed to fully understand its mechanism of action and optimize its pharmacological properties, N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide has the potential to be a valuable therapeutic agent in the future.
合成方法
The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide involves the reaction of 4-acetylpiperazine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide in its pure form. The yield of this synthesis method is reported to be around 70%.
科学研究应用
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide has been studied extensively for its potential therapeutic applications in various medical conditions such as pain, inflammation, and cancer. It has been shown to possess analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. Additionally, N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide has been found to exhibit cytotoxic effects on cancer cells, indicating its potential use as an anticancer agent.
属性
分子式 |
C20H23N3O2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H23N3O2/c1-16(24)22-11-13-23(14-12-22)19-10-6-5-9-18(19)21-20(25)15-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3,(H,21,25) |
InChI 键 |
KIKQXEVURPRMCL-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
规范 SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243965.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B243966.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-iodobenzamide](/img/structure/B243967.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B243969.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide](/img/structure/B243971.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B243975.png)
![3-fluoro-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B243980.png)
![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243983.png)


![N-{4-[(4-isopropylbenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243986.png)